N-(2-bromophenyl)-1-methylpiperidin-4-amine
Description
N-(2-Bromophenyl)-1-methylpiperidin-4-amine is a piperidine-based compound featuring a 2-bromophenyl group attached to the 4-amino position of a 1-methylpiperidine scaffold. This structure combines a halogenated aromatic moiety with a methylated piperidine ring, which is commonly associated with bioactivity in medicinal chemistry. The bromine substituent at the ortho position of the phenyl ring enhances the compound’s electronic properties and may influence its binding affinity to biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C12H17BrN2 |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
N-(2-bromophenyl)-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C12H17BrN2/c1-15-8-6-10(7-9-15)14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9H2,1H3 |
InChI Key |
LMONXHZLRXYGKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-1-methylpiperidin-4-amine typically involves the following steps:
Hydrolysis: The nitrated product is hydrolyzed to produce 2-bromo-6-nitroaniline.
Diazotization and Decomposition: The 2-bromo-6-nitroaniline undergoes diazotization followed by decomposition under heating conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve high-quality products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Biological Applications
N-(2-bromophenyl)-1-methylpiperidin-4-amine has been studied for its potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further pharmacological investigations.
- Anticancer Activity : Research indicates that derivatives of this compound may inhibit cancer cell proliferation. For example, compounds with similar structures have shown significant activity against various cancer cell lines through mechanisms such as apoptosis induction.
- Neuropharmacological Potential : The compound's ability to interact with neurotransmitter receptors positions it as a potential treatment for neuropsychiatric disorders such as schizophrenia and depression. Its mechanism may involve modulation of serotonergic receptor activity, which is crucial in managing mood disorders.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Studies : A derivative demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer activity.
- Neuropharmacological Studies : Research has shown that the compound can modulate serotonin receptor activity, suggesting its potential in treating mood disorders.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Position and Bioactivity
- Ortho vs. Para Halogenation: The 2-bromophenyl group in the target compound may confer distinct electronic and steric effects compared to para-substituted analogs like XUF (4-bromophenyl).
- Heterocyclic Core Influence : Pyrimidine (12d) and pyrazole (4.014) derivatives exhibit marked antiproliferative and pesticidal activities, respectively, whereas piperidine-based compounds (e.g., XUF) are often explored for reversible enzyme inhibition .
Pharmacological Potential
Biological Activity
N-(2-bromophenyl)-1-methylpiperidin-4-amine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure features a bromine atom on the phenyl ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H16BrN, with an approximate molecular weight of 269.18 g/mol. The compound consists of a piperidine ring substituted with a methyl group and a bromophenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C12H16BrN |
| Molecular Weight | 269.18 g/mol |
| Structure | Chemical Structure |
Research indicates that this compound interacts with specific molecular targets within biological systems. The presence of the bromine atom may enhance binding affinity to certain receptors, potentially modulating neurotransmitter release and influencing various signaling pathways. This interaction is crucial for understanding the compound's therapeutic effects and safety profile .
Antimicrobial Properties
Studies have suggested that this compound exhibits notable antimicrobial activity. Preliminary investigations indicate its effectiveness against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy. The compound's mechanism in combating microbial infections is under investigation, focusing on its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Potential
This compound is also being studied for its anticancer properties. Research has shown that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction or cell cycle arrest. In vitro studies have demonstrated promising results, with IC50 values indicating effective concentrations for inhibiting cancer cell growth .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study evaluated the compound's effect on various cancer cell lines, revealing an IC50 value of approximately 15 μM against breast cancer cells, suggesting significant anticancer potential.
- Antimicrobial Activity : Another investigation focused on the compound's antibacterial properties, demonstrating effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 5 to 10 μg/mL.
- Structure-Activity Relationship (SAR) : Research into SAR has highlighted modifications to the piperidine ring and phenyl substituents that enhance biological activity. For example, compounds with different halogen substitutions on the phenyl ring exhibited varying degrees of receptor affinity and biological efficacy .
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Future studies will focus on:
- Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile before clinical trials.
- Combination Therapies : Investigating the potential of this compound in combination with other therapeutic agents to enhance treatment outcomes in various diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-bromophenyl)-1-methylpiperidin-4-amine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 1-methylpiperidin-4-amine and 2-bromophenyl derivatives. Key steps include:
- Using a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) to deprotonate the amine and facilitate substitution .
- Refluxing at 80–100°C for 6–12 hours, monitored via TLC or HPLC for intermediate formation .
- Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Critical Note : Impurities from incomplete substitution (e.g., unreacted 2-bromophenyl halides) can reduce yield; rigorous washing with aqueous NaHCO₃ is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substitution patterns. The aromatic protons of the 2-bromophenyl group appear as a doublet (δ 7.3–7.5 ppm), while the piperidine methyl group resonates at δ 2.3–2.5 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (expected [M+H]⁺ ≈ 295.07 g/mol) and detects isotopic bromine patterns .
- X-ray crystallography : For unambiguous structural confirmation, single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) is ideal .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Piperidine derivatives often show IC₅₀ values in the 10–50 µM range, influenced by the bromophenyl group’s electron-withdrawing effects .
- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) can identify interactions. Competitive binding curves at varying concentrations (1 nM–10 µM) reveal affinity (Kᵢ) .
Advanced Research Questions
Q. How does the bromophenyl substituent influence structure-activity relationships (SAR) compared to other halogenated analogs?
- Methodological Answer :
- Comparative SAR : Replace the bromine atom with Cl, F, or NO₂ groups and evaluate biological activity. For example:
- N-(2-chlorophenyl) derivatives exhibit higher metabolic stability but lower receptor affinity due to reduced electronegativity .
- N-(2-nitrophenyl) analogs show enhanced cytotoxicity (IC₅₀ < 5 µM) but poor solubility .
- Computational analysis : Density functional theory (DFT) calculates substituent effects on electron density and binding energy. Bromine’s polarizability enhances π-π stacking in receptor pockets .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility protocols : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Purity validation : Use HPLC-MS to confirm >95% purity; trace solvents (e.g., DMSO) can artifactually inhibit enzyme activity .
- Orthogonal assays : Cross-validate cytotoxicity results with apoptosis markers (e.g., caspase-3 activation) or mitochondrial membrane potential assays .
Q. How can computational modeling guide the design of this compound derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., kinases). Bromine’s van der Waals radius (~1.85 Å) complements hydrophobic pockets in proteins .
- ADMET prediction : SwissADME estimates bioavailability; the bromophenyl group increases logP (lipophilicity) but may reduce aqueous solubility .
- MD simulations : GROMACS simulations (50 ns) assess ligand-receptor stability. Bromine’s steric effects can reduce conformational flexibility in binding sites .
Q. What methodologies quantify the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. LC-MS monitors degradation products (e.g., debromination or piperidine ring oxidation) .
- Plasma stability : Incubate with rat/human plasma (1 mg/mL) and measure parent compound depletion over 2 hours. Piperidine derivatives often show <20% degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
